molecular formula C7H5BrFNO B11727732 (E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine

(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine

Cat. No.: B11727732
M. Wt: 218.02 g/mol
InChI Key: BVCUJFUCTMJVTK-WMZJFQQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine is a chemical compound characterized by the presence of a bromo and fluorine substituent on a phenyl ring, along with a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The bromo and fluoro substituents may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine is unique due to the specific positioning of the bromo and fluoro substituents on the phenyl ring, which can influence its reactivity and binding properties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Biological Activity

(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various organic reactions involving hydroxylamine derivatives and substituted phenyl groups. The presence of halogen atoms, such as bromine and fluorine, in the structure is known to enhance biological activity by influencing the electronic properties of the molecule.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of hydroxylamine derivatives, including this compound. The compound exhibits significant activity against a range of bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus0.5 μg/mLInhibition of cell wall synthesis
Escherichia coli1.0 μg/mLDisruption of membrane integrity
Pseudomonas aeruginosa2.0 μg/mLInhibition of protein synthesis

The compound shows varying degrees of effectiveness against different strains, with lower MIC values indicating higher potency. The mechanism often involves disrupting cell wall synthesis or membrane integrity, which are critical for bacterial survival.

Anticancer Properties

Research has demonstrated that certain hydroxylamine derivatives possess anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various pathways.

Table 2: Anticancer Activity Data

Cell LineIC50 Value (μM)Type of Cancer
HCT116 (Colorectal)0.1Colorectal Carcinoma
A549 (Lung)0.5Lung Carcinoma
HL60 (Leukemia)0.2Leukemia

The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth and metastasis.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, hydroxylamine derivatives have been investigated for their anti-inflammatory properties. Studies suggest that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Study: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. The results indicated a significant reduction in inflammation markers such as TNF-alpha and IL-6 following treatment with the compound.

Properties

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

(NZ)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5BrFNO/c8-6-3-5(4-10-11)1-2-7(6)9/h1-4,11H/b10-4-

InChI Key

BVCUJFUCTMJVTK-WMZJFQQLSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N\O)Br)F

Canonical SMILES

C1=CC(=C(C=C1C=NO)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.